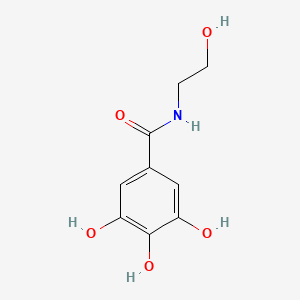

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide

Description

Contextualization within Benzamide (B126) and Polyphenol Chemistry

To fully appreciate the chemical nature of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide, it is essential to understand its constituent parts. The core of the molecule is a benzamide structure. Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. chemsynthesis.com The amide linkage is a crucial functional group in organic chemistry and biochemistry, forming the backbone of proteins. Substituted benzamides are a significant class of pharmacologically active molecules. nih.gov

The second key feature of this compound is its polyphenol character, derived from the three hydroxyl groups attached to the benzene ring. This particular arrangement of hydroxyl groups is characteristic of gallic acid, and as such, the compound can also be named N-(2-hydroxyethyl)gallamide. Polyphenols are a large and diverse group of naturally occurring compounds found in plants. prepchem.com They are defined by the presence of multiple phenol (B47542) structural units and are responsible for many of the colors, flavors, and antioxidant properties of fruits, vegetables, and other plant-based foods. The antioxidant activity of polyphenols is largely attributed to their ability to scavenge free radicals, a property conferred by their hydroxyl groups. rsc.org

The structure of this compound, therefore, represents a fascinating hybrid, combining the structural stability and pharmacological potential of the benzamide scaffold with the recognized antioxidant and bioactive properties of the galloyl (3,4,5-trihydroxyphenyl) group.

Below is a data table outlining the basic chemical information for this compound.

| Property | Value |

| CAS Number | 74592-86-2 |

| Molecular Formula | C9H11NO5 |

| Molecular Weight | 213.19 g/mol |

| Common Name | N-(2-hydroxyethyl)gallamide |

Note: Detailed experimental physical and chemical properties for this specific compound are not widely available in published literature, a common occurrence for rare or novel research chemicals. agriculturejournals.cz

Historical Perspectives on Related Galloyl and Hydroxyethyl (B10761427) Amide Derivatives Research

The scientific investigation of compounds related to this compound has a rich history rooted in the study of natural products and medicinal chemistry. The galloyl moiety, derived from gallic acid, has been of interest for centuries due to its prevalence in tannins, which were historically used for tanning leather. In the 19th and 20th centuries, the chemical structures of gallic acid and its derivatives were elucidated, leading to a deeper understanding of their chemical properties. Early research focused on the antioxidant and astringent properties of galloyl-containing compounds.

The study of hydroxyethyl amide derivatives, particularly fatty acid ethanolamides, gained momentum in the mid-20th century. One of the earliest identified was palmitoylethanolamide, isolated from sources like egg yolk. These compounds were initially investigated for their anti-inflammatory properties. A significant breakthrough in this field was the discovery of anandamide (B1667382) (N-arachidonoylethanolamide) as an endogenous ligand for cannabinoid receptors in the early 1990s. This discovery opened up new avenues of research into the physiological roles of ethanolamides as signaling molecules in the nervous and immune systems.

The synthesis of amide derivatives of gallic acid has been a subject of research to explore and modify its biological activities. For instance, various amide derivatives have been synthesized to enhance properties like lipophilicity, which can influence a compound's ability to cross biological membranes. chemsynthesis.com Research has demonstrated that the formation of ester or amide bonds with the galloyl group can modulate its antioxidant efficiency.

While specific historical research focusing exclusively on this compound is not extensively documented, the broader history of research into galloyl compounds and hydroxyethyl amides provides a solid foundation for understanding the potential significance and research interest in this hybrid molecule.

Below is a data table summarizing research findings on related galloyl and hydroxyethyl amide derivatives, which serves as a proxy for the potential areas of interest for this compound.

| Compound Type | Research Focus | Key Findings |

| Galloyl Esters (e.g., Propyl Gallate) | Antioxidant activity, food preservation | Effective scavengers of free radicals, inhibit lipid peroxidation. |

| Fatty Acid Ethanolamides (e.g., Palmitoylethanolamide) | Anti-inflammatory and analgesic effects | Reduce inflammation and pain through various biological pathways. |

| Synthetic Galloyl Amides | Modulation of biological activity | Can exhibit enhanced or modified antioxidant and cytotoxic properties compared to gallic acid. |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-2-1-10-9(15)5-3-6(12)8(14)7(13)4-5/h3-4,11-14H,1-2H2,(H,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNWTKPIVXQWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74592-86-2 | |

| Record name | N-(2-HYDROXYETHYL)-3,4,5-TRIHYDROXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Scaffolds Incorporating N-(2-hydroxyethyl) Moieties

The formation of the amide bond is the cornerstone of synthesizing benzamide scaffolds. For N-(2-hydroxyethyl)benzamides, the most direct and common method involves the reaction of a benzoic acid derivative with 2-aminoethanol (ethanolamine). This transformation can be achieved through several well-established synthetic routes.

One primary method is the acylation of ethanolamine (B43304) using an activated benzoic acid derivative, such as a benzoyl chloride. In a typical procedure, benzoyl chloride is added dropwise to a solution of ethanolamine in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0°C) to control the exothermic reaction. The reaction is generally rapid and can be quenched with an acid. This approach is efficient, often resulting in high yields of the desired N-(2-hydroxyethyl)benzamide.

Alternatively, the amide bond can be formed directly from a carboxylic acid and an amine using coupling agents. This method avoids the need to prepare the more reactive acyl chloride. A variety of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed. nih.govmasterorganicchemistry.com These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with additives like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. masterorganicchemistry.comacs.org

A summary of common amide formation strategies is presented below.

| Method | Reactants | Typical Reagents/Conditions | Advantages | Reference(s) |

| Acyl Chloride Method | Benzoyl Chloride + Ethanolamine | THF, 0°C | High reactivity, often high yield | |

| Carbodiimide (B86325) Coupling | Benzoic Acid + Ethanolamine | EDCI or DCC, DMAP, DCM or DMF | Mild conditions, avoids acyl chloride preparation | nih.govmasterorganicchemistry.com |

| Mixed Anhydride Method | Benzoic Acid + Ethanolamine | Isobutyl chloroformate, Triethylamine, Chloroform | Effective for activating the carboxylic acid | acs.org |

Approaches to Introducing the 3,4,5-trihydroxybenzoyl Moiety

The introduction of the 3,4,5-trihydroxybenzoyl group, also known as a galloyl moiety, requires specific strategies, often starting from gallic acid (3,4,5-trihydroxybenzoic acid) or its derivatives. The primary challenge lies in managing the reactivity of the three phenolic hydroxyl groups. nih.govnih.gov

Utilization of Gallic Acid and its Derivatives in Synthesis

Gallic acid is a readily available natural product and the most common starting material for synthesizing 3,4,5-trihydroxybenzamides. nih.govnih.gov The direct coupling of gallic acid with 2-aminoethanol using standard peptide coupling reagents like EDCI is a feasible approach. However, the unprotected phenolic hydroxyl groups can potentially interfere with the reaction or lead to side products, necessitating careful control of reaction conditions.

Functional Group Manipulation and Protection/Deprotection Strategies

Given the multiple reactive hydroxyl groups on the gallic acid scaffold, protecting group chemistry is essential for a controlled and high-yielding synthesis. jocpr.comwikipedia.org The phenolic hydroxyls are typically protected before the amide bond formation to prevent undesired side reactions, such as O-acylation.

A common and effective strategy involves protecting the three hydroxyl groups as benzyl (B1604629) ethers. nih.gov This can be achieved by reacting gallic acid with benzyl bromide in the presence of a base. The resulting 3,4,5-tris(benzyloxy)benzoic acid is stable and can be smoothly coupled with 2-aminoethanol using standard coupling agents. The final step is the removal of the benzyl protecting groups, which is typically accomplished via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), a process that cleaves the benzyl ethers to regenerate the phenolic hydroxyls without affecting the amide bond. nih.gov This protection-coupling-deprotection sequence is a robust method for preparing various gallamides. nih.gov

Other potential protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or acetates, chosen based on their stability to the planned reaction conditions and the availability of orthogonal deprotection methods. jocpr.comtotal-synthesis.com Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, a crucial strategy in more complex syntheses. wikipedia.orgorganic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Condition | Key Features | Reference(s) |

| Benzyl (Bn) | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many conditions, cleanly removed | nih.gov |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) | Easy to introduce and remove | jocpr.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Stable to non-acidic/basic conditions | jocpr.comtotal-synthesis.com |

Strategies for Derivatization of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide for Academic Exploration

For academic research, the derivatization of the parent molecule is crucial for structure-activity relationship (SAR) studies and the development of new chemical probes. This compound offers several sites for chemical modification.

Modifications at the Phenolic Hydroxyl Groups

The three phenolic hydroxyl groups on the aromatic ring are primary targets for derivatization. Classical strategies for modifying phenols can be readily applied. nih.gov

Etherification: The hydroxyl groups can be converted to ethers (e.g., methyl, ethyl, or benzyl ethers) by reaction with alkyl halides in the presence of a base. This modification significantly alters the polarity and hydrogen-bonding capacity of the molecule.

Esterification/Acylation: Acylation with acyl chlorides or anhydrides can produce the corresponding esters. This is a common derivatization technique used to modify the properties of phenolic compounds. nih.govscispace.com The relative reactivity of the phenolic hydroxyls versus the aliphatic hydroxyl on the side chain can be exploited for selective modification. For instance, complete acylation followed by selective hydrolysis of the more labile phenolic esters could potentially isolate modifications on the alcoholic hydroxyl. nih.gov

Other Derivatizations: More specialized reagents can be used for specific purposes. For example, derivatization with pentafluoropyridine (B1199360) can be used to create markers for ¹⁹F NMR analysis. acs.org

Modifications at the Hydroxyethyl (B10761427) Chain

The primary alcohol of the N-(2-hydroxyethyl) moiety provides another site for derivatization. The chemistry of this group is distinct from that of the phenolic hydroxyls.

Esterification: The aliphatic hydroxyl group can be esterified using standard conditions (e.g., reaction with a carboxylic acid using a carbodiimide coupling agent, or with an acyl chloride). As alcoholic esters are generally more stable to hydrolysis than phenolic esters, selective reactions are possible. nih.gov

Etherification: Conversion to an ether is also possible, for instance, through a Williamson ether synthesis.

Oxidation: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities into the molecule for further conjugation or study.

Replacement: The hydroxyl group could be replaced with other functionalities, such as halogens or amines, through nucleophilic substitution reactions after activation (e.g., conversion to a tosylate).

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold, enabling researchers to probe the influence of different functional groups on the molecule's properties.

Chemoenzymatic Synthetic Routes for Analogues

Chemoenzymatic synthesis offers a powerful and sustainable approach to generating analogues of this compound, combining the high selectivity of enzymes with the broad applicability of chemical reactions. This strategy often involves the use of enzymes, particularly lipases, for the key amide bond formation step, followed by conventional chemical modifications to yield the final desired compounds. The mild reaction conditions and high specificity of enzymatic catalysis can lead to improved yields and reduced side products compared to purely chemical methods.

A common chemoenzymatic strategy for producing gallamide analogues involves a multi-step process that begins with a protected gallic acid derivative. This is crucial to prevent undesired reactions at the hydroxyl groups. The synthesis typically proceeds via an enzymatic amidation followed by a chemical deprotection step.

For instance, a protected precursor such as 3,4,5-tris(benzyloxy)benzoic acid can be used as the starting material. The amide bond is then formed by reacting this protected gallic acid with a selected amine in the presence of a lipase (B570770). Candida antarctica lipase B (CALB) is a frequently utilized enzyme for this transformation due to its high efficiency and broad substrate tolerance. researchgate.netnih.gov This enzymatic step is typically carried out in an organic solvent under mild conditions.

Following the enzymatic amidation, the protecting groups are removed chemically. In the case of benzyl ethers, this is commonly achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst. mdpi.com This final deprotection step yields the desired 3,4,5-trihydroxybenzamide (B1580935) analogue. This chemoenzymatic approach allows for the synthesis of a diverse library of analogues by varying the amine used in the enzymatic step. mdpi.comnih.gov

The table below illustrates a potential chemoenzymatic route for the synthesis of various gallic acid amides.

Table 1: Illustrative Chemoenzymatic Synthesis of Gallic Acid Amide Analogues

| Step | Description | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|---|

| 1. Enzymatic Amidation | Formation of the amide bond between a protected gallic acid and an amine. | 3,4,5-Tris(benzyloxy)benzoic acid, Various primary or secondary amines | Immobilized Lipase (e.g., Candida antarctica lipase B) | N-substituted-3,4,5-tris(benzyloxy)benzamide |

| 2. Chemical Deprotection | Removal of the benzyl protecting groups to yield the final trihydroxybenzamide. | N-substituted-3,4,5-tris(benzyloxy)benzamide | H₂, Pd/C | N-substituted-3,4,5-trihydroxybenzamide |

Furthermore, chemoenzymatic strategies can also involve the enzymatic modification of a pre-formed amide. For example, an enzymatically synthesized gallamide could potentially undergo further chemical modifications on its side chains, allowing for the generation of more complex analogues. This highlights the versatility of combining enzymatic and chemical methods in organic synthesis.

Biological and Pharmacological Activities of 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Modulatory Effects on Cellular Processes in Vitro

The core structure of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide, derived from gallic acid, provides a versatile scaffold for a range of biological interactions at the cellular level. Research into its analogues has uncovered multifaceted effects on cell proliferation, oxidative stress, inflammation, and microbial growth.

Antiproliferative and Anticancer Potentials in Cellular Models

The potential of benzamide (B126) derivatives as anticancer agents has been an area of active investigation. Studies have focused on their ability to inhibit the growth of cancer cells and to induce them towards a non-proliferative, differentiated state.

Analogues of this compound have demonstrated notable antiproliferative effects against cancer cell lines. A study investigating a series of 3,4,5-trihydroxy-N-alkyl-benzamides, synthesized from gallic acid, evaluated their anticancer activity against human colon carcinoma HCT-116 cells. googleapis.combiorxiv.org The findings indicated that while the parent compound, gallic acid, showed significant activity, the potency of the amide analogues was influenced by the nature of the N-alkyl substituent. googleapis.combiorxiv.org

Among the synthesized derivatives, 3,4,5-trihydroxy-N-hexyl-benzamide exhibited the most potent inhibitory effect on HCT-116 cells, with a half-maximal inhibitory concentration (IC₅₀) value of 0.07 µM. biorxiv.org This suggests that increasing the hydrophobicity of the alkyl chain can influence the anticancer efficacy. googleapis.com However, all the synthesized N-alkyl benzamide derivatives showed a lower anticancer effect on HCT-116 cells when compared to the parent gallic acid (IC₅₀: 0.05 µM) and the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀: 0.001 µM). googleapis.combiorxiv.org

Another related fatty acid amide, N-(2-Hydroxyethyl)hexadecanamide, isolated from the endophytic fungus Colletotrichum gloeosporioides, has also been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231 and MCF-7). acs.org This compound was found to induce apoptosis by upregulating pro-apoptotic genes like BAX and downregulating the anti-apoptotic gene BCL-2. acs.org

Table 1: Anticancer Activity of 3,4,5-trihydroxy-N-alkyl-benzamide Analogues against HCT-116 Colon Cancer Cells Use the search bar to filter the results.

| Compound | IC₅₀ (µM) |

| 3,4,5-trihydroxy-N-methyl-benzamide | > 1 |

| 3,4,5-trihydroxy-N-ethyl-benzamide | > 1 |

| 3,4,5-trihydroxy-N-butyl-benzamide | 0.98 |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | > 1 |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | > 1 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 |

| Gallic Acid (Reference) | 0.05 |

| Doxorubicin (Positive Control) | 0.001 |

| Data sourced from Chan J. O. T, et al. (2018). googleapis.combiorxiv.org |

The induction of differentiation is a therapeutic strategy aimed at forcing cancer cells to mature into non-proliferating, specialized cells. Certain benzamide derivatives have been identified as potent cell differentiation inducers. googleapis.com The parent molecule, gallic acid (3,4,5-trihydroxybenzoic acid), has been shown to induce the differentiation of neural stem cells (NSCs) into neurons. nih.govmdpi.com

Studies on gallic acid and its derivatives have indicated that the 3,4-dihydroxybenzoic acid structure is a key pharmacophore for this neurotrophic activity. biorxiv.orgnih.govmdpi.com Modifications to the carboxyl group, such as its conversion to an ester or an amide, can modulate this differentiation-inducing potential. biorxiv.orgmdpi.com For instance, research suggests that substituting the carboxyl group on the benzene (B151609) ring with an ester group may promote differentiation. nih.govmdpi.com This principle underlies the investigation of benzamide derivatives as agents to therapeutically induce differentiation in malignant tumors. googleapis.com Gallic acid has also been found to promote the osteodifferentiation capabilities of periodontal ligament stem cells, particularly under inflammatory conditions. researchgate.net

Investigations into Antioxidant Mechanisms and Oxidative Stress Modulation

The 3,4,5-trihydroxy substitution pattern on the benzene ring, a hallmark of gallic acid and its derivatives, is strongly associated with antioxidant activity. These compounds can act as potent radical scavengers and modulate cellular responses to oxidative stress.

A series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated powerful radical scavenging activities, with most compounds proving to be more effective than vitamin C in assays for ABTS and DPPH radical scavenging. wikipedia.org The study highlighted that the antioxidant efficacy is dependent on both the number of phenolic hydroxyl groups and the structure of the N-substituent. wikipedia.org Specifically, a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine (B1211576) was identified as a particularly potent antioxidant across multiple assays. wikipedia.org

Furthermore, nature-inspired derivatives such as (E)-benzaldehyde O-benzyl oximes featuring a polyhydroxy substitution pattern have been developed as dual-acting agents that can inhibit aldose reductase and concurrently provide antioxidant effects, which is a key strategy for mitigating diabetic complications arising from oxidative stress. biorxiv.org The 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside, another phenolic compound, has been shown to alleviate cellular injury in human umbilical vein endothelial cells under oxidative stress by increasing intracellular superoxide (B77818) dismutase activity. This body of research underscores the critical role of the trihydroxy-phenyl moiety in combating oxidative stress.

Anti-inflammatory Response Modulation

Benzamides as a chemical class have demonstrated anti-inflammatory properties. Research into N-substituted benzamides suggests that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB. mdpi.com This transcription factor is a pivotal regulator of both inflammatory responses and apoptosis. mdpi.com

Studies have shown that certain benzamides can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. mdpi.com By inhibiting NF-kappaB at the gene transcription level, these compounds can suppress TNF-α production, thereby exerting potent anti-inflammatory effects. mdpi.com This mechanism provides a strong rationale for the potential anti-inflammatory activity of this compound and its analogues, linking the modulation of inflammatory pathways to their broader pharmacological profile.

Antimicrobial and Antibacterial Activities

The antimicrobial potential of benzamide derivatives has been explored against various pathogens. Amides, in general, are recognized for their potent antimicrobial activities, including antibacterial and antifungal effects.

Specific investigations into N-benzamide derivatives have identified compounds with significant antibacterial activity. For example, a study on the synthesis of various benzamide compounds found that certain derivatives showed excellent activity against both Bacillus subtilis and Escherichia coli. The biological profiles of related trihydroxylated compounds, such as 3,4,5-trihydroxypiperidines, also indicate that structural modifications like O-alkylation can lead to potent and selective antibacterial activities. This suggests that the core trihydroxy-benzamide structure can be modified to develop effective antimicrobial agents.

Efficacy Against Bacterial Strains3.1.4.2. Synergistic Effects with Established Antimicrobials3.1.5. Antiviral Efficacy Studies3.1.5.1. Activity Against RNA Viruses (e.g., HCV)3.1.5.2. Activity Against DNA Viruses (e.g., HIV)3.2. Pharmacological Interventions in Preclinical Animal Models3.2.1. Efficacy in Disease Models (e.g., Cancer, Infectious Diseases)

This report is therefore unable to provide the requested detailed research findings and data tables for this compound.

Pharmacological Interventions in Preclinical Animal Models

Neuropharmacological Investigations

Neuropharmacology, the study of how drugs affect the nervous system, is a critical area of research for identifying new therapeutic agents for a range of neurological and psychiatric disorders. The structural characteristics of this compound, particularly the galloyl group, suggest that it may possess noteworthy neuropharmacological activities.

Antidepressant-like Effects in Rodent Models

Direct experimental studies on the antidepressant-like effects of this compound in rodent models have not been identified. However, research on its parent compound, gallic acid, has demonstrated significant antidepressant-like activity. In studies involving mice subjected to unpredictable chronic mild stress, gallic acid was found to decrease the immobility period in the forced swim test and prevent stress-induced decreases in sucrose (B13894) preference, both indicators of antidepressant effects. nih.gov The mechanisms underlying these effects are thought to involve the inhibition of monoamine oxidase-A (MAO-A) activity and a reduction in plasma nitrite (B80452) and corticosterone (B1669441) levels. nih.gov

Further studies on gallic acid have suggested that its antidepressant-like action may involve both the serotonergic and catecholaminergic systems. researchgate.net It appears to increase the levels of serotonin (B10506) and catecholamines in the synaptic clefts within the central nervous system. researchgate.net

Additionally, studies on synthetic analogues, such as certain N-(2-hydroxyethyl) cinnamamide (B152044) derivatives, have also shown antidepressant-like activity in mice, as evidenced by reduced immobility time in the forced swim test and tail suspension test. researchgate.net This suggests that the N-(2-hydroxyethyl) amide portion of the target molecule could contribute to such pharmacological effects.

Table 1: Antidepressant-like Effects of Gallic Acid in Rodent Models

| Compound | Model | Test | Key Findings |

|---|---|---|---|

| Gallic Acid | Unpredictable Chronic Mild Stress in Mice | Forced Swim Test, Sucrose Preference Test | Significantly decreased immobility period and prevented stress-induced anhedonia. nih.gov |

Potential in Neurodegenerative Disease Models

There is currently no direct research available on the potential of this compound in neurodegenerative disease models. However, the broader class of polyphenolic compounds, including gallic acid and its derivatives, is widely recognized for its neuroprotective potential. nih.govmdpi.com This neuroprotection is often attributed to their antioxidant and anti-inflammatory properties. mdpi.com

The management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a significant challenge, and compounds that can mitigate neuronal damage are of great interest. nih.gov For instance, some benzamide derivatives have been synthesized and investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the pathology of Alzheimer's disease. mdpi.com The neuroprotective effects of various phytochemicals are often linked to their ability to support neurogenesis and synaptogenesis by reducing oxidative stress and neuroinflammation. mdpi.com Given that this compound is a gallic acid derivative, it is plausible that it could exhibit similar neuroprotective properties, though this requires experimental validation.

Spasmolytic Activity in Smooth Muscle Preparations

No studies have been identified in the scientific literature regarding the spasmolytic activity of this compound or its close analogues on smooth muscle preparations. Spasmolytic agents are substances that can relieve spasms of smooth muscle, which is found in the walls of hollow organs like the intestines, bladder, and blood vessels. Research in this area often involves in vitro experiments on isolated smooth muscle tissues to assess a compound's ability to induce relaxation. nih.govmdpi.com While there is research on the spasmolytic properties of various chemical classes of compounds, including certain thiobenzilic acid esters and 1,3-disubstituted 3,4-dihydroisoquinolines, this activity has not been explored for gallamide derivatives. mdpi.comnih.gov Therefore, the potential for this compound to act as a spasmolytic agent remains an open area for future investigation.

Mechanistic Elucidation of 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide Action

Molecular Target Identification and Validation

Enzyme Inhibition or Activation

No studies were identified that investigated the inhibitory or activatory effects of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide on any specific enzymes.

Receptor Binding and Modulation

There is no available research on the binding affinity or modulatory effects of this compound on any known receptors.

Cellular Signaling Pathway Modulation

Impact on Transcription Factor Activities (e.g., STAT3, NFκB)

The impact of this compound on the activity of transcription factors such as STAT3 and NFκB has not been documented in the scientific literature.

Modulation of Kinase Pathways

No information is available regarding the modulation of any kinase pathways by this compound.

Influence on Mitochondrial Redox Homeostasis

There are no studies that describe the influence of this compound on mitochondrial redox homeostasis.

Insights into Biophysical Interactions

Extensive literature searches for specific biophysical studies on this compound did not yield detailed experimental data such as binding affinities, thermodynamic parameters, or structural analyses of its interactions with biological macromolecules. The majority of available information pertains to its parent compound, gallic acid, and other amide derivatives, providing a theoretical framework for its potential interactions.

The core structure of this compound, derived from gallic acid, suggests that its interactions with biological targets are likely governed by a combination of hydrogen bonding and hydrophobic interactions. The three hydroxyl groups on the phenyl ring are capable of forming multiple hydrogen bonds, a common feature in the interaction of polyphenolic compounds with proteins. The amide linkage introduces further potential for hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).

While no specific experimental data tables for this compound could be compiled, the following table outlines the potential types of biophysical interactions based on its chemical structure and knowledge from related compounds.

| Type of Interaction | Structural Moiety Involved | Potential Biological Counterpart | Significance in Biological Action |

|---|---|---|---|

| Hydrogen Bonding | -OH groups on the phenyl ring | Amino acid residues (e.g., Asp, Glu, Ser, Thr), peptide backbone | Specificity and affinity of binding to target proteins. |

| Hydrogen Bonding | Amide group (-CONH-) | Amino acid residues, enzyme active sites | Stabilization of the compound within a binding pocket. |

| Hydrophobic Interactions | Phenyl ring | Hydrophobic pockets in proteins, lipid bilayers | Contribution to overall binding affinity and membrane permeability. |

| π-Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Enhanced binding affinity and stabilization of the complex. |

It is important to note that the above table is a theoretical projection. Detailed research, including techniques such as isothermal titration calorimetry, surface plasmon resonance, X-ray crystallography, and NMR spectroscopy, would be required to elucidate the specific biophysical interactions of this compound and to quantify the thermodynamics and kinetics of its binding to any biological target. Without such studies, a thorough and scientifically accurate description of its biophysical interactions remains speculative.

Structure Activity Relationship Sar Studies of 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide Derivatives

Influence of Phenolic Hydroxyl Group Substitution Pattern on Bioactivity

The 3,4,5-trihydroxy substitution pattern on the benzamide (B126) core, also known as the galloyl group, is a critical determinant of the bioactivity of these compounds. This arrangement is found in numerous natural products and is strongly associated with a range of pharmacological effects, particularly antioxidant activity.

Research on structurally similar compounds, such as 3,4,5-trihydroxyphenylacetamide derivatives, has demonstrated that the presence and number of phenolic hydroxyl groups are directly linked to their efficacy as radical scavengers and inhibitors of lipid peroxidation. nih.gov The three adjacent hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize free radicals, a key mechanism for their antioxidant effect. Studies on other natural phenols have confirmed that masking these hydroxyl groups, for instance through methylation, leads to a significant reduction in their antioxidant reactivity. mdpi.com The inhibitory activity against lipid peroxidation shows a notable dependence on the number of phenolic hydroxyl groups. nih.gov This suggests that the galloyl moiety acts as a crucial pharmacophore. The high negative correlation between the quantity of phenolic hydroxyl groups and certain physical properties in other polymers further underscores the influence of these groups on molecular interactions. researchgate.net

Table 1: General Correlation of Phenolic Hydroxyl Groups with Antioxidant Activity

| Number of -OH Groups | Relative Radical Scavenging Potential | Mechanism |

|---|---|---|

| Three (e.g., Galloyl group) | High | Efficient hydrogen atom donation to stabilize free radicals. |

| Two (e.g., Catechol group) | Moderate to High | Effective hydrogen donation, with potential for intramolecular hydrogen bonding. mdpi.com |

| One | Low to Moderate | Reduced capacity for hydrogen donation compared to polyhydroxylated analogues. |

| Zero (Methylated) | Very Low / Inactive | Inability to donate hydrogen atoms from the phenyl ring. mdpi.com |

Role of the N-(2-hydroxyethyl) Amide Moiety in Biological Response

The amide linkage in 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide provides a stable connection between the galloyl core and the N-substituent, a common feature in many drug molecules. The specific N-(2-hydroxyethyl) side chain plays a significant role in modulating the compound's physicochemical properties and its interactions with biological targets.

The terminal hydroxyl group of the ethyl moiety can participate in hydrogen bonding as both a donor and an acceptor. This, combined with the hydrogen bonding capabilities of the amide group itself, allows for the formation of a network of intermolecular interactions, which can be crucial for binding affinity and specificity to a target protein or enzyme. nih.gov Crystal structure analysis of a similar compound, 2-hydroxy-N-(2-hydroxyethyl)benzamide, reveals that intermolecular O-H⋯O and N-H⋯O hydrogen bonds connect the molecules into a three-dimensional network, highlighting the importance of this moiety in molecular recognition. nih.gov

Studies on related 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have shown that the nature of the N-substituent significantly impacts bioactivity. For instance, in a series of compounds tested for anticancer effects on HCT-116 colon carcinoma cells, the length of the N-alkyl chain directly influenced the cytotoxic potency. This demonstrates that the steric bulk and lipophilicity of the group attached to the amide nitrogen are key factors in the biological response. ui.ac.id The N-(2-hydroxyethyl) group, with its specific size and hydrophilic character, would therefore be expected to confer a distinct pharmacological profile compared to simple alkyl chains.

Table 2: Anticancer Effect of N-Alkyl Benzamide Derivatives on HCT-116 Cells ui.ac.id

| Compound | IC₅₀ (µM) |

|---|---|

| 3,4,5-trihydroxy-N-methyl-benzamide | > 1.00 |

| 3,4,5-trihydroxy-N-ethyl-benzamide | 0.68 |

| 3,4,5-trihydroxy-N-butyl-benzamide | 0.14 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 |

| Gallic Acid (reference) | 0.05 |

| Doxorubicin (B1662922) (positive control) | 0.001 |

Impact of Benzamide Core Modifications on Pharmacological Profiles

The benzamide framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds with diverse therapeutic applications. mdpi.commdpi.com Modifications to this core structure, beyond the primary hydroxyl and amide groups, can lead to significant changes in the pharmacological profile, allowing for the fine-tuning of activity against different biological targets.

SAR studies on various benzamide series have shown that the antiplasmodial, antimicrobial, or enzyme inhibitory activities are highly dependent on the substitution pattern of the entire molecule. mdpi.comresearchgate.net For example, in a series of 2-phenoxybenzamides, the antiplasmodial activity was strongly influenced by the substituents on both the anilino and diaryl ether portions of the molecule. researchgate.net This illustrates that even distant modifications can alter the electronic properties, conformation, and binding capabilities of the core structure. Introducing different functional groups to the benzamide ring can modulate its ability to interact with specific residues in a protein's binding pocket, potentially switching its activity from an anticancer agent to an antimicrobial or anti-inflammatory one. scialert.netnih.gov

Table 3: Conceptual Impact of Benzamide Core Modifications on Bioactivity

| Modification Type | Potential Effect on Pharmacological Profile | Example Target Class |

|---|---|---|

| Addition of Halogens (e.g., F, Cl) | Increases lipophilicity, can enhance binding via halogen bonds. | Kinases, Proteases |

| Introduction of Nitro Groups | Acts as a strong electron-withdrawing group, can form key H-bonds. scialert.net | Antiparasitic Targets (e.g., PfDHODH) scialert.net |

| Alkoxy Group Substitution | Modulates solubility and can act as H-bond acceptors. | Cholinesterases (e.g., AChE, BACE1) mdpi.com |

| Fusion with other Heterocycles | Creates rigid structures, can introduce new interaction points. | GPCRs, Ion Channels |

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of compounds like this compound. Techniques such as molecular docking, pharmacophore modeling, and virtual screening provide detailed insights into the molecular interactions that govern biological activity, guiding the rational design of more potent and selective analogues. nih.govresearchgate.net

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comscialert.net This analysis is crucial for understanding the structural basis of activity. The binding affinity is estimated through scoring functions that evaluate the strength of various non-covalent interactions between the ligand and the protein's active site residues.

A systematic analysis of protein-ligand complexes reveals that the most frequent interactions include hydrophobic contacts, hydrogen bonds, and π-stacking. nih.gov In the case of derivatives containing the 3,4,5-trihydroxyphenyl moiety, molecular docking studies frequently show the formation of multiple hydrogen bonds between the phenolic hydroxyls and polar residues (e.g., glutamate, serine) in the active site. ijper.org Furthermore, the aromatic benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues like tryptophan, phenylalanine, or tyrosine, which further stabilizes the ligand-protein complex. nih.govijper.org The docking score and the predicted binding energy are key metrics used to rank potential inhibitors and correlate their predicted binding affinity with experimentally observed bioactivity. scialert.net

Table 4: Common Ligand-Protein Interactions Analyzed in Docking Studies

| Interaction Type | Description | Relevant Moieties in the Compound |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.gov | Phenolic -OH groups, Amide N-H and C=O, Hydroxyethyl (B10761427) -OH group. |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. A major driving force for ligand binding. nih.gov | Benzene ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. ijper.org | Benzene ring. |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Not directly applicable unless the compound is ionized. |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models serve as 3D templates for identifying novel bioactive molecules through virtual screening of large chemical databases. nih.gov

These models can be generated using two primary approaches: ligand-based, which relies on a set of known active molecules, or structure-based, which derives the features from the known 3D structure of a ligand-protein complex. nih.govnih.gov The model consists of key chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (R), and charged groups, arranged in a specific spatial orientation. pharmacophorejournal.com

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to rapidly screen databases containing millions of compounds. ijper.orgresearchgate.net The hits that match the pharmacophore query are then typically subjected to further filtering, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to identify the most promising candidates for synthesis and biological testing. ijper.org

Table 5: Standard Pharmacophore Features and Their Definitions nih.govpharmacophorejournal.com

| Feature Abbreviation | Feature Name | Description |

|---|---|---|

| HBA / A | Hydrogen Bond Acceptor | A chemical group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, hydroxyl oxygen). |

| HBD / D | Hydrogen Bond Donor | A chemical group capable of donating a hydrogen bond (e.g., hydroxyl group, amide N-H). |

| H / HY | Hydrophobic | A nonpolar group that favors interaction with other nonpolar groups. |

| R / AR | Aromatic Ring | A planar, cyclic, conjugated ring system. |

| P / PI | Positive Ionizable | A group that can carry a positive charge at physiological pH. |

| N / NI | Negative Ionizable | A group that can carry a negative charge at physiological pH (e.g., carboxylate). |

Table of Mentioned Compounds

Analytical Methodologies for 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification or purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for the analysis and quantification of gallic acid and its derivatives, including this compound. mdpi.comunesp.br Its high resolution and sensitivity make it the gold standard for analyzing polar, high-molecular-weight compounds that are not amenable to gas chromatography. unesp.br

The analysis is most commonly performed using a reversed-phase system. mdpi.com The stationary phase is typically a nonpolar sorbent, with octadecylsilane (B103800) (C18) columns being the most frequently utilized. mdpi.comfabad.org.tr Separation is achieved by eluting the analyte with a polar mobile phase, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). unesp.br To ensure sharp peaks and good separation, the aqueous phase is often acidified with agents such as formic acid or o-phosphoric acid. fabad.org.trnih.gov Detection is commonly carried out using a UV-Vis or Photodiode Array (PDA) detector, with gallic acid derivatives showing strong absorbance around 270-280 nm. unesp.brmattioli1885journals.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comfabad.org.tr |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and acidified water (e.g., 0.1% formic acid) unesp.brnih.gov |

| Detector | UV-Vis or Photodiode Array (PDA) mattioli1885journals.com |

| Detection Wavelength | ~272-280 nm fabad.org.trmattioli1885journals.com |

| Flow Rate | 0.8 - 1.0 mL/min mattioli1885journals.com |

| Injection Volume | 5 - 20 µL fabad.org.tr |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of polar and non-volatile compounds like this compound. The high polarity, due to the multiple hydroxyl groups and the amide linkage, results in a very low vapor pressure, preventing the compound from being readily vaporized in the GC inlet.

To analyze such compounds by GC, a chemical derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. mdpi.comunesp.br A common technique is silylation, where the hydroxyl groups (-OH) and the amide proton (-NH) are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers and amides. These TMS derivatives are significantly more volatile and thermally stable, allowing for separation on a standard GC column (e.g., a fused silica (B1680970) capillary column) and detection, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com However, the additional sample preparation step makes GC a more complex and less direct method than HPLC for this class of compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for the qualitative analysis of gallic acid derivatives and for monitoring the progress of chemical reactions. researchgate.netjconsortium.com It can also be adapted for preparative purposes to isolate and purify compounds.

In a typical TLC analysis of this compound, the stationary phase is a silica gel plate. researchgate.net The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, a mixture of solvents, ascends the plate by capillary action. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. researchgate.net The choice of solvents for the mobile phase is critical and is optimized to achieve good separation. For polar compounds like this benzamide (B126), solvent systems often include a combination of a relatively nonpolar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol or formic acid). After development, the separated spots can be visualized under UV light or by staining with a reagent that reacts with phenolic compounds, such as ferric chloride.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethyl chain. The two equivalent protons on the aromatic ring (at positions 2 and 6) would appear as a singlet in the aromatic region. The protons of the N-CH₂-CH₂-OH chain would appear as two triplets, due to coupling with their neighbors. The protons of the hydroxyl (-OH) and amide (-NH) groups are exchangeable and may appear as broad singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (positions 2, 6) | ~6.8 - 7.2 | Singlet (s) |

| N-CH₂-CH₂-OH | ~3.4 - 3.6 | Triplet (t) |

| N-CH₂-CH₂-OH | ~3.6 - 3.8 | Triplet (t) |

| NH | ~7.8 - 8.2 | Broad Singlet (br s) |

| Ar-OH | Variable, broad | Broad Singlet (br s) |

| CH₂-OH | Variable, broad | Broad Singlet (br s) |

¹³C-NMR: The carbon-13 NMR spectrum would provide information on all nine unique carbon atoms in the molecule. The carbonyl carbon of the amide would appear significantly downfield. The aromatic carbons would have distinct chemical shifts based on their substitution pattern (attachment to -OH, -C=O, or -H). The two aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~168 - 172 |

| Ar-C-OH (positions 3, 5) | ~145 - 148 |

| Ar-C-OH (position 4) | ~135 - 138 |

| Ar-C-C=O (position 1) | ~125 - 128 |

| Ar-CH (positions 2, 6) | ~107 - 110 |

| N-CH₂-CH₂-OH | ~60 - 63 |

| N-CH₂-CH₂-OH | ~42 - 45 |

Mass Spectrometry (MS, LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of this compound. nih.gov This method allows for the determination of the molecular weight and provides structural information through fragmentation patterns.

In a typical LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of polar molecule, and analysis can be conducted in either positive or negative ion mode.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed. For this compound (C₉H₁₁NO₅, Molecular Weight: 213.19), the parent ion would have a mass-to-charge ratio (m/z) of approximately 214.07.

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 212.06. The fragmentation of gallic acid and its derivatives is well-studied. A characteristic loss is that of a carboxyl group (CO₂, 44 Da), which for gallic acid results in a fragment at m/z 125. researchgate.netmdpi.com For the title compound, fragmentation would likely involve cleavage of the amide bond and losses from the side chain.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 214.07 | Protonated parent molecule |

| [M-H]⁻ | 212.06 | Deprotonated parent molecule |

| Fragment Ion | 170.04 | Loss of the hydroxyethyl (B10761427) group (C₂H₄O) from [M+H]⁺ |

| Fragment Ion | 153.02 | Gallic acid fragment from cleavage of C-N bond |

| Fragment Ion | 125.02 | Loss of CO from the galloyl moiety researchgate.net |

This combination of chromatographic separation and mass spectrometric detection provides a powerful tool for the unambiguous identification and precise quantification of this compound in complex biological or environmental samples. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The covalent bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is recorded, creating a unique spectral fingerprint of the compound.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: the phenolic and alcoholic hydroxyl (-OH) groups, the secondary amide group (-CONH-), and the substituted benzene (B151609) ring. The specific vibrational modes, such as stretching and bending, give rise to distinct peaks.

Key expected IR absorption bands for this compound would include:

O-H Stretching: A broad and intense band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (O-H) groups (both phenolic and alcoholic). The broadness of this peak is a result of intermolecular hydrogen bonding.

N-H Stretching: The secondary amide N-H bond typically shows a moderate absorption band around 3300 cm⁻¹. This peak may overlap with the broad O-H band.

C-H Stretching (Aromatic): Absorption due to the C-H stretching of the benzene ring is expected just above 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the amide group is anticipated in the range of 1680-1630 cm⁻¹. This is a highly characteristic peak for amides.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1570-1515 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the aromatic ring results in one or more moderate bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibrations for the phenolic and alcoholic C-O bonds are expected to produce strong bands in the 1260-1000 cm⁻¹ region.

Table 1: Expected Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Amide (-NH) | N-H Stretch | ~3300 | Moderate |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (-NH) | N-H Bend (Amide II) | 1570 - 1515 | Moderate |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Moderate |

Note: The exact peak positions can be influenced by the sample's physical state (solid or solution) and intermolecular interactions.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy (excited) state. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its substituted benzene ring. The benzene ring itself exhibits characteristic π → π* transitions. The presence of multiple hydroxyl groups and the benzamide functionality act as auxochromes, modifying the absorption characteristics. These substituents, particularly the electron-donating hydroxyl groups, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The spectrum would be expected to show strong absorption bands in the ultraviolet region, likely between 200 and 300 nm. The primary absorption maximum (λmax) would be associated with the π → π* transitions of the phenolic system. The exact λmax can be influenced by the solvent polarity. This analytical method is often used for quantitative analysis by measuring the absorbance at a specific wavelength, which is proportional to the concentration of the compound in solution, according to the Beer-Lambert law.

Advanced Detection and Quantification Methods in Biological Matrices

Detecting and quantifying this compound and its metabolites in complex biological matrices like blood, plasma, or urine requires highly sensitive and selective methods. The low concentrations typically present and the interference from endogenous substances necessitate the use of advanced hyphenated analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of such compounds. unesp.br Due to the polar nature of the molecule, conferred by its multiple hydroxyl groups and the amide linkage, reversed-phase HPLC (RP-HPLC) is the most common approach. unesp.br In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from other matrix components based on its polarity, with more polar compounds eluting earlier. Detection is often performed using a UV detector set at the compound's λmax. fabad.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). This method provides both chromatographic separation and mass analysis. After separation by the LC system, the compound is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer.

The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent molecule (precursor ion). In tandem MS (MS/MS), this precursor ion is fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations (picogram to nanogram levels), minimizing interference from the biological matrix. This makes LC-MS/MS the gold standard for pharmacokinetic studies and metabolite identification. fabad.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds, GC-MS can be used after a derivatization step. unesp.br Derivatization is a chemical modification to increase the volatility and thermal stability of the analyte. For this compound, the hydroxyl groups could be silylated, for example, before injection into the GC system. The separated components are then identified by their mass spectra. unesp.br

These advanced methods are essential for building a comprehensive understanding of how this compound and its metabolites are absorbed, distributed, metabolized, and excreted in biological systems.

Pharmacokinetic and Metabolic Fate of 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide in Preclinical Systems

Absorption and Distribution Studies in Animal Models

There is currently no publicly available data from preclinical studies investigating the absorption and distribution of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide in animal models. Key parameters such as the rate and extent of absorption (bioavailability), the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution (Vd) have not been reported. Furthermore, tissue distribution studies that would elucidate the extent to which the compound penetrates various organs and tissues have not been described in the scientific literature.

Biotransformation Pathways and Metabolite Identification

The metabolic pathways of this compound have not been elucidated. In vivo or in vitro studies to identify the primary routes of metabolism, such as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, methylation) reactions, have not been published. Consequently, no specific metabolites of this compound have been identified and characterized.

Excretion Profiles

Detailed information regarding the excretion of this compound from the body is not available. Studies to determine the primary routes of elimination (e.g., renal, biliary), the excretion rate, and the total clearance of the compound and its potential metabolites have not been reported in preclinical models.

Future Directions and Emerging Research Avenues for 3,4,5 Trihydroxy N 2 Hydroxyethyl Benzamide

Development of Novel Analogues for Enhanced Specificity and Potency

A primary focus of future research is the rational design and synthesis of novel analogues of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide to improve its therapeutic profile. The parent compound, while promising, may have limitations such as suboptimal bioavailability or target specificity. The development of derivatives is a strategic approach to overcome these challenges.

One key area of modification is altering the lipophilicity of the molecule. Gallic acid, the precursor to this compound, has high hydrophilicity, which can limit its ability to cross cellular membranes and the blood-brain barrier. nih.gov By synthesizing a series of amide derivatives with varying lipophilicity, researchers aim to enhance bioavailability and tissue distribution, potentially increasing efficacy in treating central nervous system disorders. nih.gov For instance, studies on other gallic acid amides have shown that such modifications can lead to significantly improved inhibitory activity against targets like α-synuclein aggregation, a key factor in Parkinson's disease, with some analogues demonstrating IC50 values as low as 0.98 μM. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the gallic acid core and the N-(2-hydroxyethyl) side chain, researchers can identify the key chemical features responsible for its biological activity. This allows for the fine-tuning of the molecule to maximize potency against a specific target while minimizing off-target effects. This approach has been successfully applied to other benzamide (B126) scaffolds to develop potent and selective agents.

| Modification Strategy | Objective | Example from Related Compounds | Potential Outcome |

| Altering side-chain length/bulk | Enhance binding affinity and selectivity | Synthesis of various N-substituted benzamides | Increased potency |

| Introducing hydrophobic moieties | Improve membrane permeability | Creation of gallic acid amides with LogP values between 2.09-2.79 nih.gov | Enhanced blood-brain barrier penetration |

| Modifying the trihydroxy-phenyl group | Modulate antioxidant potential and target interaction | Substitution on the aromatic ring of phenoxybenzamides | Improved target specificity |

| Isosteric replacement of the amide bond | Improve metabolic stability and solubility | Replacing a triazole with an amide bond in other scaffolds frontiersin.org | Better pharmacokinetic profile |

Integration with Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound and its future analogues, an integration with "omics" technologies is indispensable. These high-throughput methods—genomics, proteomics, and metabolomics—provide a global view of the molecular changes induced by a compound within a biological system.

Metabolomics, for example, has been used to clarify the anti-inflammatory mechanisms of the parent compound, gallic acid. frontiersin.org By analyzing the serum of rats with acute inflammation, researchers found that gallic acid could regulate metabolic pathways such as linoleic acid and arachidonic acid metabolism, thereby alleviating the inflammatory cascade. frontiersin.org Applying similar metabolomic approaches to this compound would provide a detailed fingerprint of its metabolic effects and help identify novel biomarkers of its activity.

Proteomics offers another powerful tool. Binding-based proteomic profiling could be adapted to identify the direct protein targets of this compound within the cell. oatext.com This technique uses a molecular probe based on the compound's structure to "fish out" its binding partners from a complex protein mixture, which are then identified by mass spectrometry. oatext.com This unbiased approach can uncover previously unknown targets and pathways modulated by the compound, moving beyond hypothesis-driven research.

| Omics Technology | Application | Information Gained |

| Metabolomics | Profiling of endogenous small molecules in response to the compound. | Understanding of systemic effects on metabolic pathways (e.g., lipid metabolism, energy production). frontiersin.org |

| Proteomics | Identification of protein binding partners and changes in protein expression. | Elucidation of direct molecular targets and affected signaling pathways. oatext.com |

| Transcriptomics | Analysis of global changes in gene expression. | Insight into the compound's influence on cellular processes at the genetic level. |

Exploration of Polypharmacological Applications

The concept of "one molecule, one target" is being increasingly replaced by the recognition that compounds acting on multiple targets—a concept known as polypharmacology—can be more effective for treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The structural core of this compound, derived from gallic acid, is well-suited for such applications due to the diverse biological activities associated with gallic acid and its derivatives, including antioxidant, anti-inflammatory, and antineoplastic effects. nih.govacs.org

Future research will likely focus on intentionally designing and screening analogues for activity against multiple relevant targets. For example, in the context of Alzheimer's disease, derivatives of gallic acid have been synthesized to act as multitarget inhibitors, simultaneously targeting enzymes such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov One such derivative showed potent inhibition of human MAO-B with an IC50 value of 0.037 μM and eeAChE with an IC50 of 0.071 μM, while also inhibiting amyloid-β aggregation. nih.gov This strategy aims to address the various pathological pathways of the disease with a single therapeutic agent.

The exploration of polypharmacological applications will involve screening this compound and its analogues against a wide panel of enzymes, receptors, and signaling proteins implicated in various diseases. This could reveal unexpected therapeutic opportunities and lead to the development of novel treatments with a more holistic mechanism of action.

Advanced Preclinical Model Development for Disease Mimicry

The translation of promising in vitro results into in vivo efficacy is a major hurdle in drug development. A significant reason for this is the inadequacy of traditional preclinical models to accurately replicate human diseases. nih.govfrontiersin.org The future evaluation of this compound will benefit greatly from the use of advanced preclinical models that more closely mimic the human physiological and pathological environment.

For neurodegenerative diseases, for which gallic acid amides are being investigated nih.gov, there is a shift away from simple 2D cell cultures towards more complex systems. These include 3D cell cultures, brain spheroids, and "organ-on-a-chip" models. nih.govnih.gov These models can recapitulate crucial aspects of brain tissue, such as cell-cell interactions, extracellular matrix components, and even the blood-brain barrier. nih.govfrontiersin.org

A particularly promising development is the use of induced pluripotent stem cells (iPSCs) derived from patients. nih.govnih.gov These cells can be differentiated into specific cell types, such as neurons or astrocytes, that carry the genetic background of the patient's disease. nih.gov Using these patient-derived cells in 3D culture or organ-on-a-chip platforms creates a highly relevant disease model for screening the efficacy and neurotoxicity of compounds like this compound and its novel analogues. nih.govfrontiersin.org These advanced models will provide more predictive data on how the compound might perform in human patients, thereby improving the efficiency of the drug discovery process. frontiersin.org

Q & A

Q. Experimental Design Tips :

- Use triplicates to ensure reproducibility.

- Include positive controls (e.g., Trolox) and blank corrections.

What protocols are used to evaluate cytotoxicity in neuronal cell lines?

Methodological Answer:

- Cell line : SH-SY5Y neuroblastoma cells are common due to their neuronal differentiation potential .

- MTT assay : Measure cell viability via mitochondrial reduction of MTT to formazan (λ = 570 nm).

- Dose ranges : Test 1–100 μM over 24–48 hours to identify LD₅₀ values .

- Oxidative stress induction : Pre-treat cells with H₂O₂ (e.g., 200 μM) to assess neuroprotective effects .

Advanced Research Questions

How can synthesis yields be optimized for this compound?

Methodological Answer:

- Solvent optimization : Replace DMF with THF or DCM to reduce side reactions.

- Catalyst screening : Test DMAP or pyridine to enhance coupling efficiency .

- Temperature control : Lower temperatures (0–5°C) minimize hydroxyl group oxidation .

Data Contradiction Note :

Yields in literature vary (55–77%) due to differences in protecting group strategies. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups improves stability during synthesis .

How do structural modifications influence bioactivity?

Methodological Answer:

- SAR studies : Compare derivatives with varied substituents (Table 2).

- Key modifications :

- Alkyl chain length : Longer chains (e.g., hexyl) may reduce solubility but enhance membrane permeability .

- Heterocyclic appendages : Thiazole or oxadiazole groups (e.g., JEZ-C in ) improve antioxidant and antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.